trans-2-Nonen-1-ol

Flavor Chemistry Organoleptics Sensory Science

trans-2-Nonen-1-ol (CAS 31502-14-4), also known as (E)-2-nonen-1-ol, is a medium-chain primary fatty alcohol and volatile organic compound. It is characterized by an (E)-configured double bond at the C2 position and is recognized as a flavoring agent, plant metabolite, and pheromone.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 31502-14-4
Cat. No. B1238338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Nonen-1-ol
CAS31502-14-4
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCCC=CCO
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+
InChIKeyNSSALFVIQPAIQK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Nonen-1-ol (CAS 31502-14-4): Procurement-Grade Overview of an Unsaturated Fatty Alcohol for Flavor, Fragrance, and Research


trans-2-Nonen-1-ol (CAS 31502-14-4), also known as (E)-2-nonen-1-ol, is a medium-chain primary fatty alcohol and volatile organic compound. It is characterized by an (E)-configured double bond at the C2 position and is recognized as a flavoring agent, plant metabolite, and pheromone [1]. Its organoleptic profile is defined by a fatty, green, violet, and melon-like aroma [2]. This compound is listed under FEMA 3379 and JECFA 1365, with a JECFA evaluation (2004) indicating no safety concern at current intake levels [3].

trans-2-Nonen-1-ol (CAS 31502-14-4): Why Generic Substitution Is Not Advisable for Sensory and Research Applications


Substituting trans-2-Nonen-1-ol with its cis-isomer (CAS 41453-56-9) or related unsaturated alcohols is not a trivial exchange due to stereospecific differences in organoleptic perception and physicochemical properties. The (E)-configuration of trans-2-Nonen-1-ol imparts a distinct fatty, green, and violet aroma, which is different from the sweeter, waxy-melon note of the cis-isomer [1]. These differences in molecular geometry directly influence volatility (as measured by vapor pressure and boiling point) and solubility, which are critical parameters in flavor and fragrance formulation [2]. Furthermore, regulatory and safety assessments, such as JECFA evaluations (JECFA 1365 for trans vs. JECFA 1369 for cis), are conducted on a per-isomer basis, meaning procurement of the correct isomer is essential for compliance in food and fragrance applications [3].

Quantitative Differentiation Guide for trans-2-Nonen-1-ol (CAS 31502-14-4) Procurement


Stereospecific Odor and Taste Profile Differentiation

The trans (E)-isomer is characterized by a fatty, green, violet, and melon-like aroma [1]. In contrast, the cis (Z)-isomer is described as having a sweeter, waxy-melon aroma [2]. For taste, the trans-isomer at 10 ppm is described as green, fatty, melon with a chicken fat and lard nuance , while the cis-isomer at 10 ppm is described as fatty, rindy, green, cucumber and melon [3]. These distinct organoleptic profiles demonstrate that the isomers are not interchangeable for achieving specific flavor and fragrance targets.

Flavor Chemistry Organoleptics Sensory Science

Regulatory and Safety Status Differentiation via JECFA and FEMA

The trans-isomer is evaluated and registered under JECFA No. 1365 and FEMA No. 3379 [1]. The cis-isomer is separately evaluated and registered under JECFA No. 1369 and FEMA No. 3720 [2]. Both isomers received a 'no safety concern' conclusion from JECFA in 2004 at current intake levels [3]. However, the separate regulatory listings and evaluation dossiers mean that the isomers are treated as distinct chemical entities for compliance purposes. Substituting one for the other without proper documentation could lead to regulatory non-compliance in food and fragrance products.

Regulatory Science Food Safety Flavoring Substances

Physicochemical Property Differences: Boiling Point and Vapor Pressure

The trans-isomer exhibits a boiling point of 105 °C at 12 mmHg and a vapor pressure of 0.0368 mmHg at 25°C . In comparison, the cis-isomer has a boiling point of 96 °C at 10 mmHg [1] and a similar vapor pressure of 0.0368 mmHg at 25°C . While the vapor pressures are nearly identical, the difference in boiling point under reduced pressure indicates a subtle but measurable difference in volatility, which can impact the compound's behavior during distillation, formulation, and its release profile in a finished product.

Physical Chemistry Volatility Formulation Science

Validated Application Scenarios for trans-2-Nonen-1-ol (CAS 31502-14-4) Based on Evidence


Flavor Formulation Requiring a Fatty, Green, and Melon Profile

For food and beverage applications where a specific flavor profile of fatty, green, violet, and melon notes is desired, trans-2-Nonen-1-ol is the scientifically appropriate choice. Its distinct organoleptic properties, as defined in JECFA specifications, differentiate it from the sweeter, waxier cis-isomer [1]. This scenario is directly supported by its FEMA GRAS status and JECFA evaluation as a flavoring agent [2].

Fragrance Development for Green and Violet Accords

In perfumery and personal care product development, trans-2-Nonen-1-ol serves as a key ingredient for constructing green, fatty, and violet accords [1]. Its specific odor profile, described as fatty, green, and violet, is used to add depth and freshness. The compound's vapor pressure and volatility profile are relevant for predicting its performance and longevity on a fragrance blotter [2].

Chemical Ecology and Pheromone Research

trans-2-Nonen-1-ol is identified as a pheromone component in certain insect species, such as the scarab beetle *Anomala albopilosa* [1]. Researchers studying insect chemical communication or developing pheromone-based attractants or repellents will require the specific (E)-isomer, as stereochemistry is often critical for biological activity. This compound's role as a plant metabolite also makes it relevant for studies in plant-insect interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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